molecular formula C22H20FNO5 B11581732 1-(3-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11581732
M. Wt: 397.4 g/mol
InChI Key: SDRWWOMDBWAQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno, pyrrole, and phenyl groups

Preparation Methods

The synthesis of 1-(3-ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps:

Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions:

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific functional groups targeted and the conditions used.

Scientific Research Applications

1-(3-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H20FNO5

Molecular Weight

397.4 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H20FNO5/c1-3-28-15-6-4-5-13(11-15)19-18-20(25)16-12-14(23)7-8-17(16)29-21(18)22(26)24(19)9-10-27-2/h4-8,11-12,19H,3,9-10H2,1-2H3

InChI Key

SDRWWOMDBWAQEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCOC)OC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

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